
A Comprehensive Spectroscopic Analysis of (S)-
tert-Butyl but-3-yn-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
(S)-Tert-butyl but-3-YN-2-

ylcarbamate

Cat. No.: B125521 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the

chiral building block, (S)-tert-butyl but-3-yn-2-ylcarbamate. The information presented herein

is essential for the characterization and quality control of this compound in research and

development settings. The data is compiled from established spectroscopic principles and

analysis of structurally related compounds.

Chemical Structure and Properties
(S)-tert-butyl but-3-yn-2-ylcarbamate is a carbamate-protected amino alkyne, a versatile

intermediate in organic synthesis.

IUPAC Name: tert-butyl ((S)-1-methylprop-2-yn-1-yl)carbamate

CAS Number: 118080-79-8[1]

Molecular Formula: C₉H₁₅NO₂[1]

Molecular Weight: 169.22 g/mol [2]
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The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for (S)-tert-butyl but-3-yn-2-ylcarbamate. These

predictions are based on the compound's structure and typical spectroscopic values for its

functional groups.[3][4]

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.5 - 5.0 Broad Singlet 1H N-H

~4.2 - 4.4 Multiplet 1H CH-NHBoc

~2.2 - 2.4 Doublet 1H C≡C-H

~1.45 Singlet 9H C(CH₃)₃

~1.3 - 1.4 Doublet 3H CH₃-CH

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

~155 C=O (Carbamate)

~82 C≡C-H

~80 O-C(CH₃)₃

~72 C≡C-H

~40 CH-NHBoc

~28 O-C(CH₃)₃

~21 CH₃-CH

Table 3: Predicted Infrared (IR) Absorption Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3300 Strong, Sharp N-H Stretch

~3270 - 3330 Strong, Narrow ≡C-H Stretch[3][4]

~2980 - 2960 Medium C-H Stretch (sp³)

~2100 - 2260 Weak C≡C Stretch[3][4]

~1680 - 1710 Strong C=O Stretch (Carbamate)

~1510 - 1540 Medium N-H Bend

~1160 - 1250 Strong C-O Stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/z Ion

170.1 [M+H]⁺

114.1 [M+H - C₄H₈]⁺ or [M+H - 56]⁺

97.1 [M+H - C₄H₉O₂]⁺ or [M+H - 101]⁺

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for (S)-tert-butyl
but-3-yn-2-ylcarbamate.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[5] Add a small

amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or

precise chemical shift referencing is required.[5]

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer equipped with a

proton/carbon dual probe.[6]
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¹H NMR Acquisition:

Tune and shim the probe for the specific sample to achieve optimal magnetic field

homogeneity.[7]

Acquire a one-dimensional proton spectrum using standard parameters. A typical

experiment would involve a 30-degree pulse angle, a spectral width of 12-16 ppm, a

relaxation delay of 1-2 seconds, and 16-32 scans.[7]

¹³C NMR Acquisition:

Switch the spectrometer to the carbon channel.

Acquire a proton-decoupled ¹³C spectrum. A typical experiment would use a 45-degree

pulse angle, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and

accumulate several hundred to a few thousand scans to achieve an adequate signal-to-

noise ratio.[8]

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Calibrate the chemical shift scale using

the residual solvent peak or the internal standard.

3.2 Infrared (IR) Spectroscopy

Sample Preparation:

Neat Liquid: If the compound is a liquid, a thin film can be prepared by placing a drop of

the sample between two KBr or NaCl plates.[9]

Solution: Alternatively, dissolve the compound in a suitable IR-transparent solvent (e.g.,

CCl₄, CS₂) and place the solution in a liquid IR cell.

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder (or the solvent).
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Record the sample spectrum over the range of 4000-400 cm⁻¹.

The final spectrum is obtained by ratioing the sample spectrum against the background

spectrum.

3.3 Mass Spectrometry (MS)

Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100

µg/mL) in a volatile solvent compatible with electrospray ionization (ESI), such as methanol

or acetonitrile, often with the addition of 0.1% formic acid to promote protonation.[10]

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-

Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source.[11]

Data Acquisition:

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10

µL/min).

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by

selecting the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced

dissociation (CID) to generate fragment ions.

Visualizations
Diagram 1: Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the complete spectroscopic

characterization of (S)-tert-butyl but-3-yn-2-ylcarbamate.
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Caption: Workflow for Spectroscopic Characterization.

Diagram 2: Key Structural Fragments and Expected Signals

This diagram highlights the key functional groups within the molecule and correlates them to

their expected primary spectroscopic signals.
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Chemical Structure

Expected Spectroscopic Signals
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. (S)-TERT-BUTYL BUT-3-YN-2-YLCARBAMATE ,113486-06-9 _Chemical Cloud Database
[chemcd.com]

2. cymitquimica.com [cymitquimica.com]

3. orgchemboulder.com [orgchemboulder.com]

4. chem.libretexts.org [chem.libretexts.org]

5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

6. researchgate.net [researchgate.net]

7. emory.edu [emory.edu]

8. scispace.com [scispace.com]

9. chem.libretexts.org [chem.libretexts.org]

10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research
Facility [massspec.chem.ox.ac.uk]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b125521?utm_src=pdf-body-img
https://www.benchchem.com/product/b125521?utm_src=pdf-custom-synthesis
http://www.chemcd.com/prodetailCCD04485401.html
http://www.chemcd.com/prodetailCCD04485401.html
https://cymitquimica.com/products/10-F388956/118080-79-8/s-tert-butyl-but-3-yn-2-ylcarbamate/
https://orgchemboulder.com/Spectroscopy/irtutor/alkynesir.shtml
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Alkynes/Properties_of_Alkynes/Spectroscopy_of_the_Alkynes
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://www.researchgate.net/publication/272381054_Carbamate_Stability_Measurements_in_AmineCO2Water_Systems_with_Nuclear_Magnetic_Resonance_NMR_Spectroscopy
https://www.emory.edu/NMR/docs/exp_%20061413_final.pdf
https://scispace.com/pdf/nmr-based-carbamate-decomposition-constants-of-linear-40svndgqxz.pdf
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Physical_Methods_in_Chemistry_and_Nano_Science_(Barron)/04%3A_Chemical_Speciation/4.02%3A_IR_Spectroscopy
https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-open-access-ms
https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-open-access-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125521?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


11. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - KR
[thermofisher.com]

To cite this document: BenchChem. [A Comprehensive Spectroscopic Analysis of (S)-tert-
Butyl but-3-yn-2-ylcarbamate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b125521#spectroscopic-data-of-s-tert-butyl-but-3-yn-
2-ylcarbamate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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